molecular formula C8H13NO2 B1331109 Ethyl 2-cyanopentanoate CAS No. 6967-47-1

Ethyl 2-cyanopentanoate

Cat. No. B1331109
CAS RN: 6967-47-1
M. Wt: 155.19 g/mol
InChI Key: MLVRCZPSHCVRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyanopentanoate is a chemical compound that belongs to the class of organic compounds known as nitriles. The presence of the cyano group attached to a pentanoate ester structure is a defining feature of this compound. It is of interest in organic synthesis and material science due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of ethyl 2-cyanopentanoate derivatives has been explored through various methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], leading to the formation of ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce compounds such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . These synthetic routes highlight the versatility of ethyl 2-cyanopentanoate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl 2-cyanopentanoate derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to separate and determine the E- and Z-isomers of synthesized compounds, revealing structural distortions due to steric hindrance . In another study, the crystal structure of a derivative was determined, showing the compound in the enamine tautomer with specific bond distances for the C=C and C–N bonds . These analyses provide valuable insights into the molecular geometry and isomeric configurations of ethyl 2-cyanopentanoate derivatives.

Chemical Reactions Analysis

Ethyl 2-cyanopentanoate and its derivatives participate in a range of chemical reactions. The transformation products of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate have been synthesized, demonstrating the compound's reactivity and potential for further chemical modifications . Additionally, the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate has been shown to yield various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, indicating the utility of ethyl 2-cyanopentanoate derivatives in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyanopentanoate derivatives are influenced by their molecular structure. Spectrometric techniques such as IR, UV, and NMR have been used for the characterization of these compounds . The presence of hydrogen bonding and nonhydrogen bonding interactions, such as N≡π and O≡π, in the crystal packing of certain derivatives has been observed, which can affect the compound's stability and reactivity . These properties are crucial for understanding the behavior of ethyl 2-cyanopentanoate derivatives in various environments and applications.

Scientific Research Applications

  • Synthesis and Structural Studies

    • Ethyl 2-cyanopentanoate derivatives have been synthesized and structurally characterized, contributing to the understanding of molecular structures in organic chemistry. Studies like those by Seino et al. (2017) have explored the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates and their structural determination through X-ray crystallography, providing insights into molecular conformations and steric hindrances in these compounds (Seino et al., 2017).
  • Chemical Transformation Processes

    • Research has delved into the transformation processes of ethyl 2-cyanopentanoate compounds. For instance, the study by Grigoryan et al. (2011) examined the synthesis of various chemical compounds starting from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, highlighting the versatility of ethyl 2-cyanopentanoate in chemical synthesis (Grigoryan et al., 2011).
  • Combustion Chemistry and Biofuels

    • The compound has relevance in combustion chemistry and biofuels. Dmitriev et al. (2021) explored the combustion chemistry of ethyl pentanoate (a related compound), emphasizing its importance in the development of biofuels and high-performance combustion devices (Dmitriev et al., 2021).
  • Aroma and Flavor Research in Alcoholic Beverages

    • In the field of food chemistry, research has been conducted on the organoleptic impact of ethyl esters, including ethyl 2-cyanopentanoate, in alcoholic beverages. Studies like those by Campo et al. (2007) have focused on understanding the role of these compounds in contributing to the aroma and flavor profiles of wines and other beverages (Campo et al., 2007).
  • Applications in Polymer Science

    • Ethyl 2-cyanopentanoate derivatives find applications in polymer science, as explored by Manguian et al. (2006) in their study on the synthesis and application of certain methacrylate homopolymers in miniemulsion polymerization, demonstrating the compound's utility in advanced material science (Manguian et al., 2006).

Safety And Hazards

Ethyl 2-cyanopentanoate is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective equipment, and handling the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

ethyl 2-cyanopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRCZPSHCVRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290370
Record name ethyl 2-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanopentanoate

CAS RN

6967-47-1
Record name NSC68329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyanopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyanopentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyanopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyanopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyanopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyanopentanoate

Citations

For This Compound
8
Citations
M Wada, O Mitsunobu - Tetrahedron letters, 1972 - Elsevier
… When ethyl cyanoacetate (pKa> 9) and n-propanol were allowed to react with equimolar amounte 6f 1 and 2 in tetrahydrofurane (TRF) at room temperature, ethyl 2-cyanopentanoate …
Number of citations: 109 www.sciencedirect.com
LD Arnold, HI Assil, JC Vederas - Journal of the American …, 1989 - ACS Publications
… and the resulting residue was purified by flash chromatography (EtOAc/hexane, 3/2) to give ethyl 2-cyanopentanoate (10) as an oil (18 mg, 42%):21 IR (CHC13 cast) 2978, 2939, 2878, …
Number of citations: 108 pubs.acs.org
YJ Wu, J Guernon, A McClure, G Luo… - Bioorganic & Medicinal …, 2017 - Elsevier
Since zwitterionic benzenesulfonamide Na v 1.7 inhibitors suffer from poor membrane permeability, we sought to eliminate this characteristic by replacing the basic moiety with non-…
Number of citations: 19 www.sciencedirect.com
ITD Hogan - 1985 - search.proquest.com
The work outlined in this thesis is concerned with the use of chemical agents in the prevention and cure of cancer. Under this generally broad brief, we examined three topics of …
Number of citations: 2 search.proquest.com
O Mitsunobu - Synthesis, 1981 - thieme-connect.com
… On the other hand, when the reaction was carried out by the procedure B, ethyl 2-cyanopentanoate was isolated in a 29% yield along with 34% each of ethyl 2-cyano-2-n-…
Number of citations: 792 www.thieme-connect.com
RLN Harris, JL Huppatz - Angewandte Chemie International …, 1977 - Wiley Online Library
Dichloropyrimidines (3) and suitably substituted chloropyrimidinones (4) can be obtained from the amides (1) and (2) in the presence of POCl 3. The yields are highest for R 3= aryl. …
Number of citations: 4 onlinelibrary.wiley.com
W Kosbahn, H Schäfer - Angewandte Chemie International …, 1977 - Wiley Online Library
Analogously to pairs such as benzene/tropylium or thiophene/thiopyrylium, formal ring expansion of the well documented and extremely stable heterocycle 2, 1, 3-benzothiadiazole (“…
Number of citations: 5 onlinelibrary.wiley.com
N Wiberg, G Fischer… - … International Edition in …, 1977 - Wiley Online Library
Analogously to pairs such as benzene/tropylium or thiophene/thiopyrylium, formal ring expansion of the well documented and extremely stable heterocycle 2, 1, 3-benzothiadiazole (“…
Number of citations: 34 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.